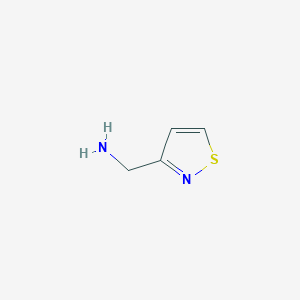

3-Isothiazolemethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isothiazolemethanamine, also known as 3-ITMA, is an important nitrogen-containing heterocycle . It incorporates a sulfamoyl group into its structure.

Synthesis Analysis

Isothiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides. These in turn are produced from acrylic acid via the 3-mercaptopropionic acid. Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide.Molecular Structure Analysis

The molecular formula of 3-Isothiazolemethanamine is C4H6N2S . It has a molecular weight of 114.17 g/mol .Physical And Chemical Properties Analysis

The boiling point of 3-Isothiazolemethanamine is 120 °C . It has a density of 1.239 . The flash point is 27 °C . The pKa is predicted to be 7.62±0.29 .Applications De Recherche Scientifique

1. Design and Synthesis of Biologically Active Substances Isothiazoles, including 3-Isothiazolemethanamine, are being intensively developed for the design and synthesis of biologically active substances . They have high biological activity and can be used as effective new drugs and plant protection chemicals .

Synergists of Bioactive Substances

Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used. This is especially important in cancer chemotherapy .

Ligands for Metal Complexes

Isothiazoles are used as ligands for metal complexes . They have been used in the synthesis of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .

Development of Novel Synthetic Methodologies

Isothiazoles are used in the development of novel synthetic methodologies in the field of heterocyclic chemistry . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .

Synthesis of Various Organic Substances

Isothiazoles are used as reactive intermediates for the synthesis of various organic substances, including pharmaceuticals and agrochemicals .

Synthesis and Functionalization of Isothiazoles

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .

Mécanisme D'action

Target of Action

Isothiazoles, a class of compounds to which 3-isothiazolemethanamine belongs, have been reported to exhibit a wide range of biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have also been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .

Mode of Action

Isothiazolinones, a class of compounds related to 3-isothiazolemethanamine, are known to exhibit bacteriostatic and fungiostatic activity . This suggests that 3-Isothiazolemethanamine might interact with its targets to inhibit their growth or proliferation.

Pharmacokinetics

One study on a related compound, a potent, selective inhibitor of c-met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often deregulated in cancer, indicated desirable pharmacokinetic properties in multiple preclinical species

Safety and Hazards

3-Isothiazolemethanamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

1,2-thiazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGCCKCEAWBXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627215 |

Source

|

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiazolemethanamine | |

CAS RN |

40064-68-4 |

Source

|

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-thiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)